molecular formula C12H18O2S B3844814 1-Benzylsulfanyl-3-ethoxypropan-2-ol CAS No. 5348-03-8

1-Benzylsulfanyl-3-ethoxypropan-2-ol

Cat. No.: B3844814
CAS No.: 5348-03-8
M. Wt: 226.34 g/mol
InChI Key: RBZGUOFSMVSKCC-UHFFFAOYSA-N
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Description

1-Benzylsulfanyl-3-ethoxypropan-2-ol is an organic compound with the molecular formula C₁₂H₁₈O₂S It is characterized by the presence of a benzylsulfanyl group attached to a 3-ethoxypropan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzylsulfanyl-3-ethoxypropan-2-ol typically involves the reaction of benzyl mercaptan with 3-ethoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Benzylsulfanyl-3-ethoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydroxide or potassium hydroxide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, alcohol derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1-Benzylsulfanyl-3-ethoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzylsulfanyl-3-ethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The compound’s effects are mediated through its ability to form covalent bonds with these molecular targets, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylsulfanyl-2-propanol: Similar structure but lacks the ethoxy group.

    3-Ethoxy-1-propanethiol: Similar structure but lacks the benzyl group.

    1-Benzylsulfanyl-3-methoxypropan-2-ol: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-Benzylsulfanyl-3-ethoxypropan-2-ol is unique due to the presence of both benzylsulfanyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-benzylsulfanyl-3-ethoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c1-2-14-8-12(13)10-15-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZGUOFSMVSKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CSCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416386
Record name 1-benzylsulfanyl-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-03-8
Record name 1-benzylsulfanyl-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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